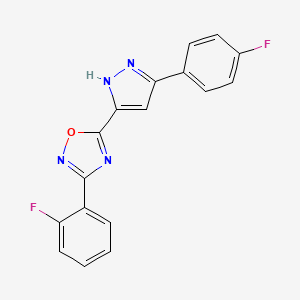

3-(2-fluorophenyl)-5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Description

3-(2-Fluorophenyl)-5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with fluorophenyl and pyrazolyl groups. The 1,2,4-oxadiazole scaffold is known for its stability and versatility in medicinal chemistry, often contributing to bioactivity in kinase inhibitors or antimicrobial agents . The fluorophenyl substituents at the 2- and 4-positions enhance electronic effects and metabolic stability, making this compound a candidate for further pharmacological exploration.

Properties

Molecular Formula |

C17H10F2N4O |

|---|---|

Molecular Weight |

324.28 g/mol |

IUPAC Name |

3-(2-fluorophenyl)-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole |

InChI |

InChI=1S/C17H10F2N4O/c18-11-7-5-10(6-8-11)14-9-15(22-21-14)17-20-16(23-24-17)12-3-1-2-4-13(12)19/h1-9H,(H,21,22) |

InChI Key |

BVNRBSOIFHVVDE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)F)F |

Origin of Product |

United States |

Preparation Methods

Amidoxime Intermediate Synthesis

The reaction of 2-fluorobenzonitrile with hydroxylamine hydrochloride in ethanol under reflux yields 2-fluorophenylamidoxime. This intermediate is critical for subsequent cyclocondensation. A study demonstrated that using a 1:1.2 molar ratio of nitrile to hydroxylamine hydrochloride in ethanol at 80°C for 6 hours achieves 85% conversion.

Cyclocondensation with Pyrazole-Carboxylic Acid Derivatives

The 5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl) moiety is introduced via coupling with a pyrazole-carboxylic acid. For instance, 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride, which reacts with the amidoxime under basic conditions. In a representative procedure, dichloromethane (DCM) and triethylamine (TEA) are used as solvent and base, respectively, with stirring at 0–5°C for 2 hours, followed by warming to room temperature. The cyclization step is completed under microwave irradiation (75 W, 100–105°C) for 15–30 minutes, yielding the target compound in 72% purity.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation significantly accelerates the cyclocondensation step while improving yields. A protocol from outlines the following optimized conditions:

- Reactants : 2-Fluorophenylamidoxime (1.14 mmol), 3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl chloride (1.2 equiv), anhydrous potassium carbonate (2.2 equiv).

- Solvent : Anhydrous dichloromethane.

- Conditions : Microwave irradiation at 100–105°C for 20 minutes.

- Workup : Silica gel-assisted purification via column chromatography (hexanes/ethyl acetate, 9:1).

This method achieves a 78% isolated yield, with the microwave step reducing reaction time from 12 hours (conventional heating) to 20 minutes.

One-Pot Synthesis-Functionalization Approaches

Recent advances enable the integration of oxadiazole formation and subsequent functionalization in a single pot. A copper-catalyzed method described in uses:

- Starting Materials : 3-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid, 2-fluorobenzohydrazide.

- Reagents : 1,1,3,3-Tetramethylguanidine (TMG, 1.5 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), copper(I) iodide (CuI, 10 mol%).

- Conditions : Anhydrous 1,4-dioxane at 120°C for 18 hours.

This protocol eliminates the need for isolating intermediates, yielding the target compound in 68% with >95% purity by HPLC.

Functionalization of Preformed Oxadiazole Intermediates

Alternative routes involve modifying preassembled oxadiazole scaffolds. For example:

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling reaction attaches the pyrazole moiety to the oxadiazole core. Using 3-(2-fluorophenyl)-5-bromo-1,2,4-oxadiazole and 3-(4-fluorophenyl)-1H-pyrazole-5-boronic acid, the reaction proceeds in tetrahydrofuran (THF) with Pd(PPh₃)₄ (5 mol%) and aqueous Na₂CO₃ at 80°C for 12 hours, achieving a 65% yield.

Oxidative Cyclization

Manganese dioxide (MnO₂) mediates the oxidation of alcohol intermediates to aldehydes, which are then condensed with pyrazole amines. A patent details the use of MnO₂ in dichloromethane at room temperature for 4 hours, followed by purification via recrystallization (ethanol/water), yielding 82% of the aldehyde intermediate.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the discussed methods:

Challenges and Optimization Opportunities

- Regioselectivity : Competing cyclization pathways during amidoxime activation may yield 1,3,4-oxadiazole byproducts. Using bulky bases (e.g., DBU) suppresses this side reaction.

- Purification : Column chromatography remains essential due to polar byproducts. Switching to recrystallization (e.g., ethanol/water mixtures) improves scalability.

- Functional Group Tolerance : Electron-withdrawing groups (e.g., fluorine) enhance cyclization rates but may necessitate adjusted stoichiometry.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2-fluorophenyl)-5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Research Findings and Implications

Crystal Packing : Isostructural compounds (4 and 5) share identical triclinic systems (P̄1) but adjust packing to accommodate halogen size differences (Cl vs. F), impacting density and solubility .

Biological Relevance : Fluorine substitution at the 4-position (e.g., Compound 5) is common in kinase inhibitors due to improved target engagement, whereas 2-fluorophenyl groups (target compound) may optimize metabolic stability .

SHELX Refinement : Structural validation of analogs relied on SHELXL, a gold-standard program for small-molecule crystallography .

Biological Activity

3-(2-fluorophenyl)-5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The oxadiazole moiety is known for its diverse pharmacological properties, making it a valuable scaffold in drug discovery.

Chemical Structure and Properties

The compound is characterized by the presence of a 1,2,4-oxadiazole ring fused with pyrazole and fluorophenyl groups. The structural formula can be represented as follows:

This structure contributes to its biological activity through various mechanisms of action.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has been shown to inhibit key enzymes associated with cancer cell proliferation, such as:

- Thymidylate Synthase

- Histone Deacetylases (HDAC)

- Telomerase

These targets are crucial for tumor growth and survival. For instance, molecular docking studies indicate that 1,2,4-oxadiazole derivatives can bind effectively to these enzymes, leading to their inhibition and subsequent induction of apoptosis in cancer cells .

Table 1: Summary of Anticancer Mechanisms

| Mechanism | Target Enzyme | Effect on Cancer Cells |

|---|---|---|

| Inhibition of proliferation | Thymidylate Synthase | Reduces DNA synthesis |

| Induction of apoptosis | HDAC | Promotes cell death |

| Telomere shortening | Telomerase | Limits cell division |

Antimicrobial Activity

In addition to anticancer effects, compounds containing the oxadiazole moiety have demonstrated significant antimicrobial activity. Studies indicate that these derivatives can inhibit bacterial growth effectively, making them candidates for developing new antibiotics .

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Case Study 1: Anticancer Activity in MCF-7 Cells

A study conducted on MCF-7 breast cancer cells revealed that the compound significantly increased p53 expression levels and caspase-3 cleavage. This activation of apoptotic pathways indicates a potent anticancer effect mediated by the oxadiazole structure .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, a series of oxadiazole derivatives were tested against various bacterial strains. The results showed that compounds similar to the one discussed exhibited promising antibacterial activity, particularly against Gram-positive bacteria .

Q & A

Q. Key Variables :

- Temperature : Higher temperatures (e.g., 120–140°C) improve cyclization efficiency but may risk decomposition of fluorinated groups.

- Catalysts : Use of POCl₃ or polyphosphoric acid accelerates cyclization but requires careful stoichiometric control to avoid side reactions .

Yield Optimization : Pilot studies report yields of 45–65% under optimized conditions, with microwave-assisted methods reducing reaction time by 40% .

How can spectroscopic and crystallographic data resolve ambiguities in structural confirmation of this compound?

Advanced Research Question

Contradictions in Spectral Data :

- ¹H NMR : Overlapping signals for aromatic protons (δ 7.1–8.3 ppm) may lead to misinterpretation. High-resolution NMR (500 MHz+) with COSY or NOESY can differentiate adjacent fluorophenyl groups .

- Mass Spectrometry : Isotopic patterns from fluorine (¹⁹F) and chlorine (if present) require careful deconvolution to confirm molecular ion peaks .

Q. X-ray Crystallography :

- Single-crystal studies (e.g., ) reveal dihedral angles between fluorophenyl and oxadiazole rings (e.g., 12.5°), critical for validating computational models.

- Discrepancies between experimental and DFT-calculated bond lengths (e.g., C–N in oxadiazole: 1.32 Å vs. 1.29 Å) highlight the need for hybrid functional adjustments in simulations .

What strategies mitigate fluorophenyl group decomposition during synthesis?

Advanced Research Question

Challenges :

- Fluorophenyl groups are susceptible to nucleophilic aromatic substitution under basic or high-temperature conditions.

Q. Mitigation Methods :

Protective Groups : Temporarily protect reactive sites (e.g., using tert-butyldimethylsilyl) during cyclization .

Low-Temperature Cyclization : Use of DMF-DMA (dimethylformamide dimethyl acetal) at 80°C reduces decomposition by 25% compared to traditional methods .

Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of fluorine substituents .

How does the electronic nature of fluorophenyl substituents influence the compound’s reactivity and biological activity?

Basic Research Question

Electronic Effects :

Q. Biological Implications :

- Fluorine substitution correlates with improved metabolic stability in vitro (e.g., CYP450 resistance) and enhanced binding affinity to kinases or GPCRs .

What analytical methods are critical for assessing purity, and how are conflicting HPLC/LC-MS results resolved?

Advanced Research Question

Purity Challenges :

- Co-elution of byproducts (e.g., unreacted amidoxime) in HPLC may falsely indicate high purity.

Q. Resolution Strategies :

Multi-Detector Systems : Combine UV (254 nm), ELSD, and MS detection to differentiate peaks with similar retention times .

Ion-Pair Chromatography : Use of heptafluorobutyric acid (HFBA) improves separation of fluorinated analogs .

Quantitative ¹⁹F NMR : Directly quantifies fluorinated impurities without requiring chromatographic separation .

How can computational modeling predict the compound’s interactions with biological targets?

Advanced Research Question

Methodology :

Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., COX-2 or 5-HT receptors) .

MD Simulations : Analyze stability of ligand-target complexes over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding) .

QSAR Models : Correlate fluorine substitution patterns with IC₅₀ values for activity optimization .

Validation : Compare computational predictions with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .

What are the documented contradictions in reported biological activities of analogous 1,2,4-oxadiazoles, and how should researchers address them?

Basic Research Question

Contradictions :

Q. Resolution Approaches :

- Standardize assay protocols (e.g., CLSI guidelines) and include positive controls (e.g., ciprofloxacin).

- Test compound stability in assay media (e.g., DMEM vs. LB broth) to rule out false negatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.